Sigma‑1 Receptor Binding Affinity: 4‑Chloro‑N‑(4‑phenylbutyl)benzamide vs. Alternative Halogen‑Substituted Benzamides
Within the benzamide series reported by Donnier‑Maréchal et al. (2017), the 4‑chloro‑substituted benzamide derivative (designated compound 7i) exhibits a sigma‑1 receptor Ki of 1.2–3.6 nM [1]. In contrast, the corresponding 4‑fluoro (compound 7j) and 4‑bromo (compound 7k) analogs show substantially reduced S1R binding affinity with Ki values exceeding 10 nM and 50 nM, respectively, under identical in vitro competition binding assay conditions using [³H]‑(+)-pentazocine as the radioligand in guinea pig brain membranes [1]. This represents an approximately 5‑ to 50‑fold enhancement in S1R affinity conferred specifically by the para‑chloro substituent relative to the fluoro‑ and bromo‑congeners [1].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2–3.6 nM (4‑Cl‑benzamide, compound 7i) |
| Comparator Or Baseline | 4‑F‑benzamide analog (7j) Ki > 10 nM; 4‑Br‑benzamide analog (7k) Ki > 50 nM |
| Quantified Difference | ~5‑fold vs. 4‑F analog; ~15‑ to 50‑fold vs. 4‑Br analog |
| Conditions | In vitro competition binding assay, [³H]‑(+)-pentazocine radioligand, guinea pig brain membranes |
Why This Matters
The para‑chloro substituent uniquely optimizes S1R affinity among halogen‑substituted benzamides, making this compound the preferred choice for studies requiring maximal receptor engagement at low test concentrations.
- [1] Donnier‑Maréchal, M. et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma‑1 protein ligands. Eur. J. Med. Chem. 138, 964–978 (2017). DOI: 10.1016/j.ejmech.2017.07.014. View Source
